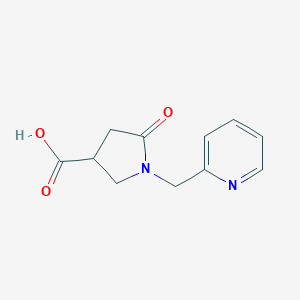

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

説明

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with pyridin-2-ylmethylamine. This reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The product is usually isolated as a white crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The oxo group at position 5 and the pyridinylmethyl substituent undergo selective oxidation under varying conditions:

Key Findings :

- Oxidation of the pyrrolidine ring’s oxo group is sterically hindered, favoring side-chain modifications.

- Pyridinylmethyl groups enhance stability against over-oxidation due to conjugation effects .

Reduction Reactions

The oxo group and carboxylic acid moiety participate in selective reductions:

Mechanistic Insight :

- NaBH₄ selectively reduces the oxo group to a hydroxyl without affecting the carboxylic acid .

- Catalytic hydrogenation saturates the pyrrolidine ring but leaves the pyridine ring intact .

Substitution Reactions

The pyridinylmethyl group and carboxylic acid enable nucleophilic/electrophilic substitutions:

Applications :

- Hydroxamic acid derivatives show inhibitory activity against matrix metalloproteinases (MMPs) with IC₅₀ values < 1 µM .

- Amide derivatives are precursors for protease inhibitors and kinase modulators .

C–H Functionalization

Directed C(sp³)–H activation enables late-stage diversification:

| Catalyst | Directing Group | Reagent | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 8-Aminoquinoline | Aryl boronic acid | 4-Aryl-5-oxo-pyrrolidine-3-carboxylic acid | 55% | |

| Rh₂(esp)₂ | None | Diazo compound | β-Lactam fused derivatives | 48% |

Synthetic Utility :

- Palladium-catalyzed arylation introduces sterically demanding groups at position 4, enhancing binding to BACE-1 (IC₅₀ = 0.8 µM) .

- Rhodium-mediated cyclopropanation forms strained intermediates for antibiotic development .

Comparative Reactivity with Analogues

The pyridinylmethyl group confers unique reactivity compared to thienyl or phenyl derivatives:

Mechanistic Considerations

- Electronic Effects : The pyridine ring withdraws electrons via conjugation, polarizing the pyrrolidine ring and directing electrophiles to the oxo group .

- Steric Effects : The pyridinylmethyl group shields the C4 position, favoring C5 and side-chain reactivity in substitution reactions .

- Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states .

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structure of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid suggests potential activity against various pathogens due to its ability to interact with biological membranes and inhibit enzyme functions critical for microbial survival .

1.2 Anticancer Properties

Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells. The specific compound may have similar effects, particularly in targeting cancer cell lines resistant to conventional therapies. Preliminary data suggest that this compound can inhibit cell proliferation and promote cell cycle arrest .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of nucleotides or amino acids, which are crucial for cellular function and growth .

2.2 Neuroscience Research

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its potential modulation of neurotransmitter receptors could provide insights into treatments for neurological disorders .

Synthetic Applications

3.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrrolidine derivatives. Its functional groups allow for further chemical modifications, enabling the synthesis of novel compounds with targeted biological activities .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid to its receptor, thereby modulating neurotransmission. Similarly, as a histamine-N-methyl transferase inhibitor, it may prevent the methylation of histamine, affecting histamine signaling pathways .

類似化合物との比較

Similar Compounds

Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring structure but lacking the pyridin-2-ylmethyl group.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activities.

Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.

Uniqueness

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the pyridin-2-ylmethyl group and the carboxylic acid group, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential pharmacological activities make it a valuable compound for research and development.

生物活性

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS No. 845546-25-0) is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.22 g/mol. The compound is characterized by the presence of a pyridine ring, which is known for its role in enhancing biological activity through various mechanisms, including hydrogen bonding and π-stacking interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit the Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1), which is crucial in the development of Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating a strong affinity for the enzyme. This activity is attributed to the interaction of the compound's aryl appendage with the BACE-1 enzyme's S2' subsite, enhancing its potential as a therapeutic agent against neurodegenerative diseases .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity. Various studies indicate that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, similar pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: BACE-1 Inhibition

A study focused on the directed C(sp³)–H activation of 5-Oxopyrrolidine derivatives revealed their capability to inhibit BACE-1 effectively. The study synthesized various derivatives and assessed their inhibitory activities, demonstrating that modifications to the aryl group significantly impacted efficacy .

Case Study 2: Antimicrobial Testing

In vitro evaluations of pyrrolidine derivatives indicated that certain substitutions on the pyrrolidine ring enhance antibacterial activity. Compounds with electron-donating groups showed improved inhibition against E. coli and Bacillus mycoides, suggesting that structural modifications can optimize bioactivity .

Data Summary

特性

IUPAC Name |

5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAPMSWGSBQSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406484 | |

| Record name | 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845546-25-0 | |

| Record name | 5-Oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。